
3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one” is a flavonoid-like structure based on the 2H-chromen-2-one backbone. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show a chromen-2-one backbone with various substitutions at the 3, 4, and 7 positions. The 2,4-dimethoxyphenyl group would be attached at the 3-position, a methyl group at the 4-position, and a 2-methylallyl group at the 7-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and boiling point .科学的研究の応用
Crystal Structure Analysis
Crystal structure analysis of related chromone derivatives reveals detailed insights into their molecular configurations, intermolecular interactions, and potential for forming complex structures. For instance, the study of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provides information on its dimeric structure, crystallization, and hydrogen bonding patterns (I. Manolov, M. Ströbele, & H. Meyer, 2008). Such analyses are crucial for understanding the structural basis of biological activity and designing molecules with enhanced properties.
Antioxidant and Scavenging Activities
Compounds related to chromones and xanthones are known for their antioxidant properties. Research on novel chromone and xanthone derivatives has demonstrated their potential in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), with some compounds showing improved activity compared to existing analogues (C. Proença et al., 2016). This property is significant for developing therapeutic agents against oxidative stress-related diseases.
Antimicrobial and Antihyperglycemic Activities
Synthesis and evaluation of coumarin derivatives containing pyrazole and indenone rings have highlighted their potential as potent antioxidant and antihyperglycemic agents. Some synthesized compounds exhibited significant DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. Additionally, in vivo tests on adult Wistar rats showed a significant decrease in glucose concentration, indicating their utility in managing diabetes (R. Kenchappa et al., 2017).
Photochemical Properties
The photochromism of chromene crystals has been investigated, revealing a new property of chromenes under light exposure. This study provides insights into the potential applications of chromenes in photoresponsive materials and optical storage devices (J. Hobley et al., 2000).
Synthesis and Application in Coordination Chemistry
Research on the synthesis of chromen-2-one derivatives and their complexes with metals such as palladium (II) and platinum (II) has been conducted to explore their structural characteristics and biological activities. These studies contribute to the development of new materials and catalysts in coordination chemistry (P. Kavitha & K. Reddy, 2016).
作用機序
将来の方向性
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-14(3)21(22(23)27-20(17)11-16)18-9-6-15(24-4)10-19(18)25-5/h6-11H,1,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYTNAKCJRVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

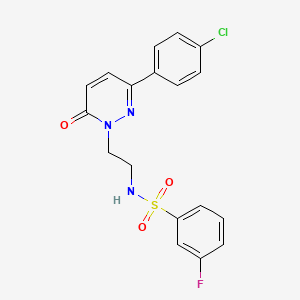
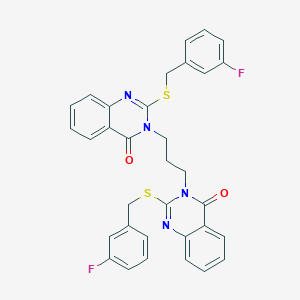
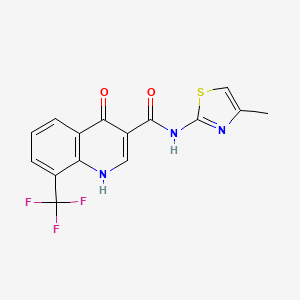
![1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2742817.png)
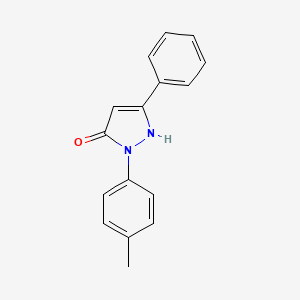

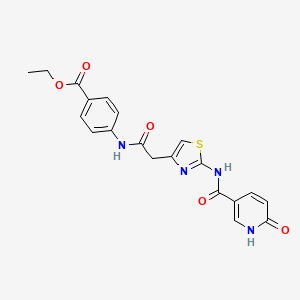
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2742823.png)
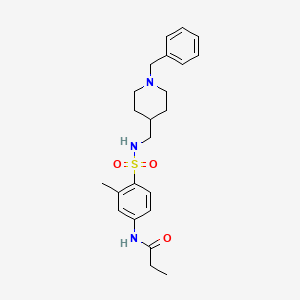
![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)
![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)

![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)
![1-Methyl-4-(4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2742833.png)